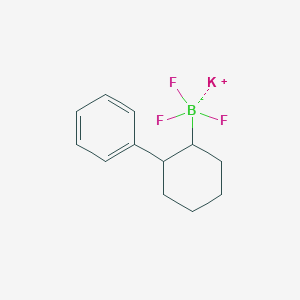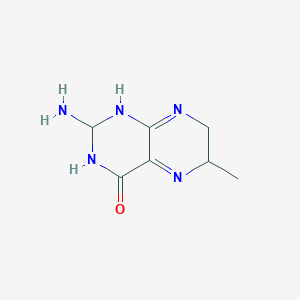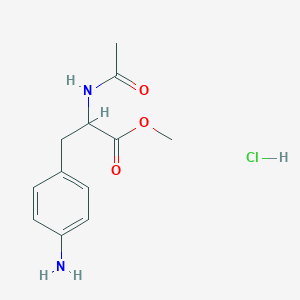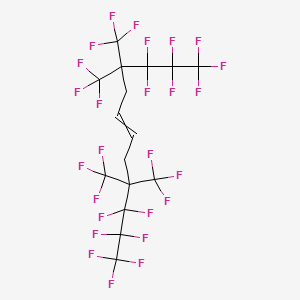
Borane, tris(2-chloroethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borane, tris(2-chloroethoxy)- is a chemical compound with the molecular formula C6H12BCl3O3 It is a boron-containing compound where the boron atom is bonded to three 2-chloroethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
Borane, tris(2-chloroethoxy)- can be synthesized through the reaction of boron trichloride with 2-chloroethanol. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of boron trichloride. The general reaction is as follows:
BCl3+3HOCH2CH2Cl→B(OCH2CH2Cl)3+3HCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
In an industrial setting, the production of borane, tris(2-chloroethoxy)- involves similar reaction conditions but on a larger scale. The process requires precise control of temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Borane, tris(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form boric acid and 2-chloroethanol.
Reduction: The compound can be reduced to form borane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the generated hydrochloric acid.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce borane, tris(2-chloroethoxy)-.
Major Products Formed
Substitution Reactions: The major products are the substituted borane derivatives and hydrochloric acid.
Hydrolysis: The major products are boric acid and 2-chloroethanol.
Reduction: The major products are borane derivatives and hydrogen gas.
科学研究应用
Borane, tris(2-chloroethoxy)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of boron-containing compounds.
Materials Science: The compound is used in the synthesis of boron-containing polymers and materials with unique properties.
Catalysis: It serves as a catalyst in certain chemical reactions, particularly those involving the formation of carbon-boron bonds.
Biological Research: The compound is studied for its potential use in drug delivery systems and as a boron source in boron neutron capture therapy (BNCT) for cancer treatment.
作用机制
The mechanism of action of borane, tris(2-chloroethoxy)- involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various chemical reactions, including catalysis and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
相似化合物的比较
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, used in catalysis and organic synthesis.
Tris(2-methoxyethyl)borane: Similar structure but with methoxy groups instead of chloroethoxy groups, used in organic synthesis and as a reagent.
Tris(ortho-carboranyl)borane: A Lewis superacid with high reactivity, used in specialized chemical reactions.
Uniqueness
Borane, tris(2-chloroethoxy)- is unique due to the presence of chloroethoxy groups, which impart specific reactivity and properties The compound’s ability to undergo substitution reactions with various nucleophiles makes it versatile in organic synthesis
属性
CAS 编号 |
22238-19-3 |
|---|---|
分子式 |
C6H12BCl3O3 |
分子量 |
249.3 g/mol |
IUPAC 名称 |
tris(2-chloroethyl) borate |
InChI |
InChI=1S/C6H12BCl3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h1-6H2 |
InChI 键 |
ROPXAMHYCWOOOJ-UHFFFAOYSA-N |
规范 SMILES |
B(OCCCl)(OCCCl)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12063323.png)
![Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)




